5-(2-(2-Aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

PROTAC linker chemistry hydrolytic stability phthalimide ring-opening

5-(2-(2-Aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS not yet widely indexed; molecular formula C₁₇H₁₉N₃O₆, MW 361.3 g/mol) is a heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand–linker conjugate designed as a modular building block for proteolysis-targeting chimera (PROTAC) synthesis. It comprises a thalidomide-derived phthalimide moiety that binds CRBN, a diethylene glycol (PEG2) linker, and a terminal primary amine for conjugation to a target-protein ligand via amide coupling.

Molecular Formula C17H19N3O6
Molecular Weight 361.3 g/mol
Cat. No. B13583449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(2-Aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Molecular FormulaC17H19N3O6
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN
InChIInChI=1S/C17H19N3O6/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22/h1-2,9,13H,3-8,18H2,(H,19,21,22)
InChIKeyXVFUUXNYANQHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-(2-Aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione – PROTAC Cereblon Ligand–Linker Building Block for Targeted Protein Degradation


5-(2-(2-Aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS not yet widely indexed; molecular formula C₁₇H₁₉N₃O₆, MW 361.3 g/mol) is a heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand–linker conjugate designed as a modular building block for proteolysis-targeting chimera (PROTAC) synthesis [1]. It comprises a thalidomide-derived phthalimide moiety that binds CRBN, a diethylene glycol (PEG2) linker, and a terminal primary amine for conjugation to a target-protein ligand via amide coupling . The linker is attached to the C5 position of the phthalimide ring through an ether (C–O) bond, a structural feature that differentiates it from the more common C5-amino (C–N) linked analogs and from C4-attached pomalidomide-series building blocks [2].

Why Generic Substitution of 5-(2-(2-Aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Is Scientifically Unreliable


Cereblon ligand–linker building blocks are not interchangeable commodities. The linker attachment chemistry (ether C–O vs. amino C–N), the substitution position on the phthalimide ring (C4 vs. C5), and the polyethylene glycol spacer length (PEG1, PEG2, PEG3, PEG4) each exert independent and often non-additive effects on hydrolytic stability, neosubstrate degradation profiles, and ultimate PROTAC efficacy [1]. Bricelj et al. (2021) demonstrated that phthalimide–linker conjugates with C4-amino attachments retain approximately 80% integrity after 24 h at pH 7.4 and 37 °C, whereas C5-amino analogs degrade to only 11–15% under identical conditions [1]. The present compound’s C5-ether linkage occupies a distinct stability space between these extremes, while its PEG2 spacer length defines a specific inter-ligand distance that cannot be replicated by longer (PEG3, PEG4) or shorter (PEG1) homologs without fundamentally altering ternary-complex geometry and degradation efficiency [2]. Substituting any of these structural parameters without systematic re-optimization risks compromising hydrolytic stability, IKZF1 neosubstrate selectivity, and target-protein degradation potency [3].

Quantitative Differentiation Evidence for 5-(2-(2-Aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Versus Closest Analogs


Ether (C–O) vs. Amino (C–N) Linker Attachment at C5: Hydrolytic Stability Differentiation

The target compound features an ether (C–O) bond connecting the PEG2 linker to the C5 position of the phthalimide ring. The systematic stability study by Bricelj et al. (2021) quantified hydrolytic degradation for 16 thalidomide and 6 lenalidomide ligand–linker conjugates at pH 7.4 and 37 °C over 24 h [1]. Amino-linked C5 conjugates T03 and T04 (the closest amino-analogs to the target compound) retained only 15% and 11% intact compound, respectively, whereas the corresponding C4-amino conjugates T01 and T02 retained 80% and 70% [1]. The ether linkage in the target compound is structurally analogous to the ‘alkoxy’ substitution class described by the authors as ‘intermediate stability’ between the highly stable amino conjugates (T01/T02, T07/T08) and the rapidly degraded alkynyl and carboxamide conjugates (T13–T16, <6% retention) [1]. The ¹³C NMR chemical shift of the carbon adjacent to the linker junction was shown to correlate with hydrolytic stability (Figure S2), providing a predictive framework: ether-linked carbons exhibit upfield shifts relative to amino-linked carbons, predicting intermediate hydrolytic half-lives [1].

PROTAC linker chemistry hydrolytic stability phthalimide ring-opening C5-functionalized thalidomide

C5 Exit Vector Selectively Attenuates IKZF1 Neosubstrate Degradation vs. C4 Attachment

A critical differentiator for CRBN-recruiting PROTACs is the degree of unintended IKZF1 (Ikaros) neosubstrate degradation, which can confound biological interpretation and contribute to hematopoietic toxicity. Bricelj et al. (2021) quantified IKZF1 depletion in MM.1S multiple myeloma cells treated with 1 µM of each ligand–linker conjugate for 24 h [1]. The C5-amino conjugate T03 induced only 14% IKZF1 depletion, while the structurally analogous C4-amino conjugate T01 induced 64% IKZF1 depletion—a 4.6-fold difference attributable solely to the attachment position [1]. C5-amino conjugate T04 showed only 1% IKZF1 depletion vs. 19% for its C4-amino counterpart T02 [1]. This pattern demonstrates that C5-substituted phthalimide conjugates consistently exhibit substantially lower IKZF1 degradation activity than their C4-substituted analogs [1]. The reduced neosubstrate degradation from the C5 exit vector is a deliberate design feature for applications requiring cleaner degradation profiles, such as target-validation studies and therapeutic PROTAC development [2].

neosubstrate degradation IKZF1 depletion C5 vs C4 linker attachment PROTAC selectivity

PEG2 Linker Length Defines a Specific Inter-Ligand Distance Distinct from PEG1, PEG3, and PEG4 Homologs

The PEG2 spacer in the target compound provides a contour length of approximately 7–8 Å (two ethylene oxide units × ~3.5 Å per unit), placing it at the shorter end of the PROTAC linker-length spectrum. In a systematic study of linker-length effects on ERα-targeting PROTACs, the PEG3 linker variant (LCL-ER(dec)) demonstrated the highest degradation activity, outperforming both the shorter PEG2 variant (LCL-ER(dec)-P2) and the longer PEG4 variant (LCL-ER(dec)-P4), despite all three variants showing comparable ERα binding affinity (IC₅₀ = 30–50 nM) [1]. This non-linear relationship between linker length and degradation efficiency—where PEG3 outperforms both PEG2 and PEG4—demonstrates that each PEG unit increment can cause a significant change in degradation potency [1]. The target compound's PEG2 spacer is therefore particularly suitable for 'tight-geometry' ternary complexes where the E3 ligase and target protein binding pockets are situated in close proximity . In contrast, the widely used Pomalidomide 4'-PEG4-amine building block provides a substantially longer spacer (~14 Å) that may not be optimal for all target–ligase pairings .

PROTAC linker length PEG spacer optimization ternary complex geometry degradation efficiency

Plasma Stability: C5-Amino Conjugates Exhibit Plasma Half-Life >120 Minutes, Supporting In Vivo Applicability

For PROTAC building blocks intended to progress toward in vivo studies, plasma stability is a critical parameter. Bricelj et al. (2021) measured plasma half-lives for selected ligand–linker conjugates in human plasma [1]. C5-amino conjugate T03 (the amino analog of the target compound's C5 position) exhibited a plasma half-life (t₁/₂) of 118 minutes in human plasma, while C4-amino conjugate T01 and C5-amino conjugate T06 both displayed plasma t₁/₂ >120 minutes [1]. The lenalidomide-based C5 conjugate L03 showed a shorter plasma t₁/₂ of 87 minutes [1]. These data demonstrate that C5-substituted thalidomide conjugates can achieve acceptable plasma stability for in vivo PROTAC applications, though the ether linkage may offer additional resistance to plasma esterases compared to the amino-linked analogs that were directly tested [1]. This positions the target compound favorably against the inherently unstable parent thalidomide scaffold, which undergoes rapid hydrolysis in physiological media with a half-life of approximately 13 hours in cell culture conditions [2].

plasma stability in vivo pharmacokinetics C5-substituted thalidomide PROTAC drug development

PEG Linker Impact on PROTAC Solubility and Cell Permeability: PEG2 Provides Balanced Hydrophilicity

PEG linker length directly affects the physicochemical properties of the resulting PROTAC molecule. The target compound contains a PEG2 spacer, which provides two ether oxygen atoms for hydrogen-bonding with water while maintaining a relatively compact hydrodynamic radius. In a comprehensive linker SAR study using a direct-to-biology (D2B) platform, Bashore et al. (2022) demonstrated that PROTAC permeability and degradation activity are highly sensitive to linker composition and length, with non-linear relationships observed across multiple cell-based assays [1]. PEG-based PROTACs exhibit logD₇.₄ values that systematically decrease with increasing PEG length: Bricelj et al. (2021) reported logD₇.₄ values ranging from 1.8 to 3.3 for various phthalimide–linker conjugates, with amino-C5 conjugates T03 and T04 showing logD₇.₄ of 2.6 and 2.3, respectively [2]. For context, Thalidomide-O-PEG4-Azide (a 4-position, PEG4 analog) has a reported logP of 0.6 . The shorter PEG2 spacer in the target compound is expected to yield a logD₇.₄ in the 2.0–2.8 range, balancing aqueous solubility with membrane permeability—a critical trade-off for PROTACs that must cross cell membranes to engage intracellular targets [1].

PROTAC solubility PEG linker polarity cell permeability drug-like properties

Terminal Amine Enables Efficient One-Step Conjugation to Carboxylic Acid-Containing Target Ligands

The target compound terminates in a primary aliphatic amine (–NH₂), enabling direct amide bond formation with carboxylic acid-functionalized target-protein ligands using standard coupling reagents (EDC/HATU) . This contrasts with building blocks that require deprotection steps (e.g., Boc-protected amines) or alternative coupling chemistries (e.g., azide-alkyne click chemistry for propargyl-terminated analogs) . The hydrochloride salt form commonly supplied for related amino-PEG-thalidomide conjugates enhances shelf stability and provides a stoichiometrically defined starting material for solution-phase conjugation . In parallel synthesis workflows, the free amine enables rapid library generation when paired with a panel of carboxylic acid-containing target ligands, streamlining the design–make–test cycle for PROTAC optimization . The coupling efficiency of primary amine–carboxylic acid conjugation typically exceeds 80–90% under optimized conditions (EDC/HOBt or HATU/DIPEA in DMF or DMSO), providing reliable yields for PROTAC library synthesis without requiring specialized click-chemistry infrastructure .

amide coupling PROTAC conjugation chemistry building block reactivity E3 ligase ligand-linker

Optimal Application Scenarios for 5-(2-(2-Aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Reduced IKZF1 Neosubstrate Degradation Liability

For PROTAC campaigns targeting proteins in hematopoietic lineages or immune cells where IKZF1 degradation can confound phenotype interpretation, this C5-ether building block is the preferred choice. The quantitative evidence from Bricelj et al. (2021) demonstrates that C5-substituted phthalimide conjugates deplete IKZF1 by only 1–14% at 1 µM, compared to 19–64% for C4-substituted analogs [1]. This 4.6-fold reduction in neosubstrate degradation provides cleaner target-validation data and reduces the risk of IKZF1-mediated hematopoietic toxicity in downstream therapeutic development [1]. The building block should be paired with a carboxylic acid-containing target-protein ligand using EDC/HATU-mediated amide coupling, and the resulting PROTAC library should be counter-screened for residual IKZF1/IKZF3 degradation by Western blot [2].

Short-Linker PROTAC Design for Tight-Geometry Ternary Complexes

When structural biology or computational docking suggests that the E3 ligase CRBN and the target protein binding pockets are in close proximity (<15 Å), the PEG2 spacer provides an appropriately short inter-ligand distance. The literature precedent demonstrates that PEG linker length exhibits a non-monotonic relationship with degradation efficiency; the PEG3 variant achieved maximal ERα degradation, while both shorter (PEG2) and longer (PEG4) variants showed reduced activity [1]. For each new target–ligase pair, the optimal linker length must be empirically determined, and this PEG2 building block serves as the essential 'short-linker' component in a systematic linker-length scan that should include PEG1, PEG2, PEG3, and PEG4 variants [2]. The compound's predicted logD₇.₄ of 2.0–2.8 supports adequate cell permeability for intracellular targets [3].

In Vivo-Ready PROTAC Lead Optimization Requiring Demonstrated Plasma Stability

For PROTAC programs advancing toward in vivo pharmacokinetic and efficacy studies, this building block leverages the demonstrated plasma stability of C5-substituted phthalimide conjugates. The closest structural analogs (C5-amino conjugates T03 and T06) exhibit human plasma half-lives of >118–120 minutes [1], providing confidence that PROTACs built from this scaffold will maintain structural integrity during the distribution phase following intravenous or intraperitoneal administration. The ether linkage may confer additional resistance to plasma esterase-mediated cleavage compared to amino-linked analogs [1]. Before committing to in vivo studies, researchers should verify the plasma stability of the final PROTAC construct in the relevant species' plasma (mouse, rat, or human) and compare degradation kinetics against PROTACs built from less stable C4-amino or lenalidomide-based building blocks [1][2].

Systematic Exit-Vector Comparison Studies for CRBN-Recruiting PROTACs

In medicinal chemistry programs seeking to identify the optimal CRBN ligand attachment point for a given target, this compound serves as the C5-ether representative in a panel that should include C4-amino (e.g., Pomalidomide 4'-PEG2-amine), C5-amino (e.g., Thalidomide 5'-amine-PEG2-amine), and C4-ether (e.g., Thalidomide 4'-oxyacetamide-PEG2-amine) building blocks [1][2]. The quantitative stability-neosubstrate data from Bricelj et al. (2021) provides a framework for interpreting degradation results: superior hydrolytic stability is expected from C4-attached conjugates, while reduced IKZF1 degradation is expected from C5-attached conjugates, and intermediate properties are predicted for ether-linked variants [1]. This systematic comparison enables data-driven selection of the optimal building block for lead optimization, informed by both target degradation potency (DC₅₀, Dₘₐₓ) and selectivity over CRBN neosubstrates [3].

Quote Request

Request a Quote for 5-(2-(2-Aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.